molecular formula C8H9N5 B276361 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile

4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile

Cat. No. B276361
M. Wt: 175.19 g/mol
InChI Key: STGGQDKQHAEFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. It was initially developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, it has also been studied for its potential therapeutic applications in cancer, transplant rejection, and other immune-mediated diseases.

Mechanism of Action

4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile targets the JAK family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile blocks the downstream effects of cytokines such as interleukins and interferons, which are important mediators of inflammation and immune responses. This leads to a reduction in inflammation and disease activity in autoimmune diseases, and a suppression of the immune response in transplant rejection.
Biochemical and Physiological Effects:
4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile has been shown to have a selective and potent inhibitory effect on JAK enzymes, with minimal off-target effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vivo, and to suppress the activation and proliferation of immune cells. In preclinical studies, it has been shown to reduce tumor growth and metastasis, and to enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile has several advantages for use in laboratory experiments, including its selectivity and potency as a JAK inhibitor, its well-characterized mechanism of action, and its potential therapeutic applications in various disease models. However, its limitations include its relatively short half-life and the potential for off-target effects at higher concentrations.

Future Directions

There are several potential future directions for research on 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile, including:
1. Development of more potent and selective JAK inhibitors for use in autoimmune diseases and cancer.
2. Investigation of the role of JAK signaling pathways in other diseases, such as neurodegenerative disorders and metabolic diseases.
3. Evaluation of the potential for combination therapy with 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile and other drugs, such as immunotherapies and targeted therapies.
4. Development of novel drug delivery systems to improve the pharmacokinetics and efficacy of 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile.
5. Investigation of the potential for 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile to modulate the gut microbiome and its impact on immune function and disease.
In conclusion, 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile is a promising small molecule inhibitor that targets the JAK family of enzymes and has potential therapeutic applications in autoimmune diseases, cancer, and transplant rejection. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future directions for therapeutic development.

Synthesis Methods

The synthesis of 4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile involves several steps, including the reaction of 2,4-dichloropyrimidine with cyclopropylamine, followed by the addition of potassium cyanide to the resulting intermediate. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-Amino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In autoimmune diseases, it has been shown to reduce inflammation and disease activity by inhibiting JAK signaling pathways. In cancer, it has been studied for its ability to inhibit tumor growth and metastasis. In transplant rejection, it has been shown to prevent graft rejection by suppressing the immune response.

properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

4-amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H9N5/c9-3-5-4-11-8(13-7(5)10)12-6-1-2-6/h4,6H,1-2H2,(H3,10,11,12,13)

InChI Key

STGGQDKQHAEFFC-UHFFFAOYSA-N

SMILES

C1CC1NC2=NC=C(C(=N2)N)C#N

Canonical SMILES

C1CC1NC2=NC=C(C(=N2)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.